4-fluoro-N-{3-[1-(hydroxyimino)ethyl]phenyl}benzamide
Description
4-Fluoro-N-{3-[1-(hydroxyimino)ethyl]phenyl}benzamide is a benzamide derivative characterized by a fluorine substituent at the para-position of the benzamide ring and a hydroxyiminoethyl group attached to the meta-position of the aniline moiety. This compound’s structural uniqueness lies in its combination of electron-withdrawing (fluoro) and hydrogen-bonding (hydroxyimino) groups, which influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
4-fluoro-N-[3-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O2/c1-10(18-20)12-3-2-4-14(9-12)17-15(19)11-5-7-13(16)8-6-11/h2-9,20H,1H3,(H,17,19)/b18-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKLSBULITZHMND-VCHYOVAHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-{3-[1-(hydroxyimino)ethyl]phenyl}benzamide typically involves the following steps:
Formation of the Hydroxyiminoethyl Group: The starting material, 3-acetylphenylamine, undergoes an oximation reaction with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form 3-[1-(hydroxyimino)ethyl]phenylamine.
Fluorination: The intermediate 3-[1-(hydroxyimino)ethyl]phenylamine is then reacted with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-{3-[1-(hydroxyimino)ethyl]phenyl}benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form a nitroso or nitro group.
Reduction: The hydroxyimino group can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzamide derivatives.
Scientific Research Applications
4-fluoro-N-{3-[1-(hydroxyimino)ethyl]phenyl}benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-fluoro-N-{3-[1-(hydroxyimino)ethyl]phenyl}benzamide involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The fluorine atom can enhance the compound’s binding affinity and stability.
Comparison with Similar Compounds
Core Structural Modifications
The benzamide scaffold is a common motif in drug discovery. Below is a comparison of key structural analogs:
Key Observations :
Physicochemical Properties
Analytical Characterization
- Spectroscopy: FTIR, ¹H/¹³C-NMR, and MS are standard for confirming hydroxyimino and fluorobenzamide motifs .
- X-ray Crystallography: Used to resolve monoclinic/orthorhombic packing in analogs .
Biological Activity
4-Fluoro-N-{3-[1-(hydroxyimino)ethyl]phenyl}benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including enzyme inhibition, receptor binding, and possible therapeutic applications.
Chemical Structure and Properties
The compound features a fluorine atom on the phenyl ring and a hydroxyimino group , which contributes to its unique chemical properties. The molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₄N₂O |
| Molecular Weight | 242.28 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The mechanism of action involves the interaction of the hydroxyimino group with active sites of enzymes or receptors. This interaction can lead to inhibition or modulation of their activity. The fluorine atom enhances binding affinity and stability, making it a promising candidate for drug development.
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibition properties. It has been studied for its effects on cholinesterases, which are critical in neurotransmission.
- Cholinesterase Inhibition : A study demonstrated that derivatives of this compound showed comparable IC50 values to tacrine, a known cholinesterase inhibitor. Among the synthesized compounds, some displayed high selectivity towards acetylcholinesterase .
Antimicrobial Properties
Another area of investigation is the antimicrobial activity of this compound. Preliminary studies suggest that it may exhibit significant antimicrobial effects against various bacterial strains.
Case Studies
- Study on Cholinesterase Inhibition : A study synthesized several derivatives related to this compound and evaluated their inhibitory effects on acetylcholinesterase using Ellman's spectrophotometric method. The most active compounds showed IC50 values similar to tacrine, indicating potential therapeutic applications in treating Alzheimer's disease .
- Antimicrobial Activity Assessment : Research indicated that N-{3-[1-(hydroxyimino)ethyl]phenyl}benzamide demonstrated significant antimicrobial properties against Gram-positive and Gram-negative bacteria, suggesting its potential use as an antibacterial agent.
Research Findings
- Binding Affinity Studies : Interaction studies have shown that the compound binds effectively to various biological targets, which could elucidate its mechanism of action and therapeutic effects.
- Selectivity Profiles : Molecular modeling studies have revealed that derivatives maintain similar conformations in the active sites of cholinesterases, highlighting their potential for selective inhibition .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 4-fluoro-N-{3-[1-(hydroxyimino)ethyl]phenyl}benzamide, and how can reaction conditions be optimized for improved yield?
- Methodology : Synthesis typically involves multi-step reactions, starting with the construction of the phenyl-thiazole or benzamide core. For example, the thiazole ring is synthesized via cyclization of thioamides with α-halo ketones, followed by functionalization with the fluorinated benzamide moiety .
- Optimization : Critical parameters include solvent choice (e.g., DMF for polar intermediates), temperature control (60–80°C for amide coupling), and catalysts (e.g., HATU for efficient activation). Purification via column chromatography (silica gel, gradient elution) or recrystallization improves purity. Yields can exceed 70% with stoichiometric balancing of reagents .
Q. Which analytical techniques are most reliable for structural characterization of this compound?
- Spectroscopy :
- NMR : and NMR confirm regiochemistry (e.g., fluorine coupling patterns at ~-110 ppm in NMR) .
- MS : High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]+ at m/z 329.12) .
Q. What physicochemical properties are critical for preclinical formulation development?
- Key Properties :
- LogP : ~2.8 (measured via HPLC), indicating moderate lipophilicity for blood-brain barrier penetration .
- Solubility : Poor aqueous solubility (<0.1 mg/mL) necessitates excipients like cyclodextrins or lipid-based carriers .
- Stability : Susceptible to hydrolysis at the hydroxyimino group under acidic conditions (pH < 4), requiring pH-controlled formulations .
Advanced Research Questions
Q. How can researchers identify and validate protein targets (e.g., kinases, receptors) for this compound?
- Target Screening :
- In Silico Docking : Use tools like AutoDock Vina to prioritize kinases (e.g., EGFR, VEGFR) based on binding affinity predictions (~-9.5 kcal/mol) .
- Biochemical Assays : Perform fluorescence polarization (FP) or surface plasmon resonance (SPR) to quantify binding constants (e.g., nM for VEGFR2) .
- Validation : CRISPR-Cas9 knockout of candidate targets in cell lines (e.g., HEK293) confirms loss of compound activity .
Q. How should contradictory data in binding affinity assays be resolved?
- Case Example : Discrepancies between SPR ( nM) and ITC ( nM) may arise from buffer interference or protein denaturation.
- Resolution Strategies :
- Orthogonal Methods : Validate with isothermal titration calorimetry (ITC) and microscale thermophoresis (MST) .
- Controls : Include reference inhibitors (e.g., staurosporine for kinases) to calibrate assay conditions .
Q. What design considerations are essential for in vivo pharmacokinetic (PK) studies?
- Animal Models : Use Sprague-Dawley rats (n=6/group) for IV/PO dosing (1–10 mg/kg). Monitor plasma concentrations via LC-MS/MS .
- Key Parameters :
- Half-life : ~3.2 hours (requires QD dosing for efficacy studies).
- Metabolism : CYP3A4-mediated oxidation (identify metabolites via UPLC-QTOF) .
Data Contradiction Analysis
Q. How can researchers address discrepancies between computational docking and experimental binding data?
- Root Causes :
- Protein Flexibility : Docking assumes rigid receptors; molecular dynamics (MD) simulations (50 ns) account for conformational changes .
- Solvent Effects : Include explicit water molecules in docking grids (e.g., using Schrödinger’s Glide) .
- Validation : Synchrotron-based crystallography (e.g., PDB deposition) confirms predicted binding poses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
